molecular formula C8H18ClNO2 B6589961 methyl 2-amino-3-ethylpentanoate hydrochloride CAS No. 872607-79-9

methyl 2-amino-3-ethylpentanoate hydrochloride

Cat. No. B6589961
CAS RN: 872607-79-9
M. Wt: 195.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-ethylpentanoate hydrochloride, also known as Methyl-3-ethylpentanoate hydrochloride or MEPH, is a synthetic amino acid that is widely used in scientific research. It is a white, odorless powder that is soluble in water and has a melting point of 134°C. MEPH has a variety of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

MEPH acts as a proton donor and is believed to interact with amino acid residues in proteins, peptides, and other molecules. It is believed to form hydrogen bonds with amino acid residues, which then lead to changes in the structure and function of the molecule. Additionally, MEPH is believed to interact with metal ions, which can lead to changes in the structure and function of proteins and peptides.
Biochemical and Physiological Effects
MEPH has been found to have a wide range of biochemical and physiological effects. It has been found to increase the activity of enzymes, such as phosphatases, proteases, and kinases. It has also been found to increase the activity of transcription factors, such as c-fos and c-myc. Additionally, MEPH has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

MEPH has several advantages and limitations for lab experiments. One of the main advantages of MEPH is its high solubility in water, which makes it easy to work with in a laboratory setting. Additionally, MEPH has a low melting point, which makes it easy to dissolve in aqueous solutions. However, MEPH has a low stability in acidic solutions, which can limit its use in certain experiments.

Future Directions

MEPH has a wide range of potential applications in scientific research. It has been studied for its potential applications in drug delivery systems and drug metabolism. Additionally, MEPH could be used in the study of enzyme-catalyzed reactions and protein-protein interactions. Furthermore, MEPH could be used in the synthesis of new compounds, such as peptides and peptidomimetics. Finally, MEPH could be used to study the effects of proton donors on biochemical and physiological processes.

Synthesis Methods

MEPH can be synthesized from the condensation of 2-amino-3-ethylpentanoic acid and methylchloride. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at room temperature. The reaction is typically complete within 1-2 hours and yields a white, odorless powder.

Scientific Research Applications

MEPH is widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, including peptides and peptidomimetics. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions. MEPH has also been used in the study of drug delivery systems and in the study of drug metabolism.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-3-ethylpentanoate hydrochloride involves the reaction of 2-amino-3-ethylpentanoic acid with methanol and hydrochloric acid.", "Starting Materials": [ "2-amino-3-ethylpentanoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Add 2-amino-3-ethylpentanoic acid to a round-bottom flask", "Add methanol to the flask and stir the mixture", "Add hydrochloric acid to the mixture and stir for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold methanol", "Dry the solid under vacuum to obtain methyl 2-amino-3-ethylpentanoate hydrochloride" ] }

CAS RN

872607-79-9

Product Name

methyl 2-amino-3-ethylpentanoate hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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